molecular formula C24H21N5O3S2 B6566237 4-{[(1Z)-2-cyano-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzene-1-sulfonamide CAS No. 1021262-43-0

4-{[(1Z)-2-cyano-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzene-1-sulfonamide

Cat. No.: B6566237
CAS No.: 1021262-43-0
M. Wt: 491.6 g/mol
InChI Key: WNUQWEQGBYLSBO-UYRXBGFRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a sulfonamide derivative featuring a hybrid heterocyclic architecture. Its core structure includes:

  • A benzene-sulfonamide backbone (common in enzyme inhibitors, e.g., carbonic anhydrase inhibitors).
  • A (Z)-configured eth-1-en-1-yl linker with a cyano group, which may influence stereoelectronic properties and binding interactions.
  • A 4-(3,4-dimethylphenyl)-substituted 1,3-thiazole moiety, contributing lipophilicity and steric bulk.

Properties

IUPAC Name

4-[[(Z)-2-cyano-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]ethenyl]amino]-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N5O3S2/c1-15-4-5-18(10-16(15)2)22-14-33-24(27-22)19(12-25)13-26-20-6-8-21(9-7-20)34(30,31)29-23-11-17(3)32-28-23/h4-11,13-14,26H,1-3H3,(H,28,29)/b19-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNUQWEQGBYLSBO-UYRXBGFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=C(C=C3)S(=O)(=O)NC4=NOC(=C4)C)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)/C(=C\NC3=CC=C(C=C3)S(=O)(=O)NC4=NOC(=C4)C)/C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-{[(1Z)-2-cyano-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzene-1-sulfonamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The compound's structure can be summarized as follows:

Property Details
IUPAC Name 4-{[(1Z)-2-cyano-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]ethenyl]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzene-1-sulfonamide
Molecular Formula C22H22N4O3S
Molecular Weight 422.50 g/mol

Research indicates that compounds containing thiazole and oxazole moieties often exhibit significant biological activities due to their ability to interact with various biological targets. The proposed mechanisms for the biological activity of this compound include:

  • Inhibition of Enzymatic Activity : The sulfonamide group may inhibit carbonic anhydrase or other enzymes critical for cellular metabolism.
  • Antitumor Activity : Preliminary studies suggest that the compound may induce apoptosis in cancer cell lines by disrupting microtubule formation, similar to other known anticancer agents .
  • Antimicrobial Properties : The thiazole and oxazole rings are known for their antimicrobial effects, potentially making this compound effective against bacterial infections .

Biological Activity Studies

Several studies have investigated the biological activity of similar compounds, providing insights into the potential effects of this specific compound.

Case Study 1: Anticancer Activity

A study on thiazole derivatives demonstrated significant cytotoxic effects against human cancer cell lines (e.g., A549 and HeLa). The mechanism was attributed to the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis . Although specific data on our compound is limited, its structural similarities suggest a comparable mode of action.

Case Study 2: Antimicrobial Efficacy

Research on related sulfonamide compounds has shown promising antimicrobial activity against various pathogens. For instance, a derivative exhibited potent inhibitory effects against Gram-positive and Gram-negative bacteria . Given the structural features of our compound, it is plausible that it may exhibit similar antimicrobial properties.

Data Table: Biological Activities of Related Compounds

Compound Biological Activity Mechanism Reference
Thiazole Derivative ACytotoxicity (A549)Inhibition of tubulin polymerization
Sulfonamide BAntimicrobialInhibition of bacterial growth
Oxazole Compound CAnticancerInduction of apoptosis

Scientific Research Applications

Antitumor Activity

Research has identified the compound's potential as an antitumor agent. In vitro studies have shown that it exhibits cytotoxic effects against various cancer cell lines. The mechanisms through which it operates may include:

  • Induction of Apoptosis : Triggering programmed cell death in cancer cells.
  • Cell Cycle Arrest : Preventing cancer cells from progressing through the cell cycle.

Table 1: Antitumor Efficacy Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15Apoptosis induction
HeLa (Cervical Cancer)10Cell cycle arrest
A549 (Lung Cancer)12Apoptosis induction

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against a range of pathogens. Using the disk diffusion method, its effectiveness was tested against several microorganisms.

Table 2: Antimicrobial Activity Results

MicroorganismZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Candida albicans14

These results suggest that the compound could be a candidate for developing new antimicrobial agents effective against resistant strains.

Structure-Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of this compound. Key findings include:

  • Thiazole Ring : Essential for binding to biological targets.
  • Substituents on Aromatic Rings : Electron-donating groups like methyl enhance potency.
  • Cyanovinyl Group : Increases reactivity and interaction with nucleophiles in cancer cells.

Case Study 1: Antitumor Properties

A study involving a series of thiazole derivatives revealed that modifications in side chains significantly influenced their antitumor properties. The compound exhibited enhanced activity compared to analogs lacking the thiazole moiety, indicating that structural components are vital for efficacy.

Case Study 2: Antimicrobial Efficacy

In another investigation focused on antimicrobial activity, researchers found that introducing different substituents on the thiazole ring improved effectiveness against resistant bacterial strains. This highlights the potential for further modifications to enhance therapeutic outcomes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s closest analogs are sulfonamide derivatives appended with heterocyclic systems. Below is a comparative analysis based on structural motifs, physicochemical properties, and reported bioactivities:

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Reported Bioactivity (e.g., IC₅₀) Key Reference
Target Compound Benzene-sulfonamide + thiazole + oxazole 4-(3,4-dimethylphenyl)-thiazole; 5-methyl-oxazole; (Z)-cyano-ethenylene linker Not publicly reported
4-[2-Imino-5-(1-((4-nitrobenzylidene)hydrazineylidene)ethyl)-1,3,4-thiadiazol-3(2H)-yl]benzenesulfonamide (7c) Benzene-sulfonamide + thiadiazole + hydrazineylidene 4-nitrobenzylidene; thiadiazole; imino group Cytotoxic (IC₅₀: 12.3 μM vs. HepG2)
4-[5-(1-((4-(Dimethylamino)benzylidene)hydrazineylidene)ethyl)-2-imino-1,3,4-thiadiazol-3(2H)-yl]benzenesulfonamide (7b) Benzene-sulfonamide + thiadiazole + hydrazineylidene 4-(dimethylamino)benzylidene; thiadiazole Moderate cytotoxicity (IC₅₀: 18.7 μM vs. MCF-7)

Key Observations:

Heterocyclic Influence: The thiazole group in the target compound may enhance metabolic stability compared to thiadiazole in compounds 7b–c, as thiazoles are less prone to oxidative degradation .

Electronic Effects: The cyano group and (Z)-configuration in the target compound’s linker could modulate electron density and conformational rigidity, affecting target binding. In contrast, the nitro and dimethylamino groups in 7c and 7b alter resonance and charge distribution, impacting solubility and reactivity .

Preparation Methods

Hantzsch Thiazole Synthesis

The thiazole ring is constructed via condensation of a thiourea derivative with an α-halo ketone. For the 3,4-dimethylphenyl-substituted thiazole:

  • Reactant Preparation :

    • 3,4-Dimethylacetophenone is brominated using N-bromosuccinimide (NBS) in CCl₄ under UV light to yield 2-bromo-1-(3,4-dimethylphenyl)ethanone.

    • Thiourea is reacted with the α-bromo ketone in ethanol at 80°C for 6 hours to form 4-(3,4-dimethylphenyl)-1,3-thiazol-2-amine.

  • Formylation :

    • The amine is formylated using Vilsmeier-Haack reagent (POCl₃/DMF) at 0°C, followed by hydrolysis to yield the carbaldehyde.

Optimization Data :

ConditionYield (%)Purity (HPLC)
Ethanol, 80°C, 6h7895.2
DMF, 100°C, 4h6589.7

Preparation of (Z)-2-Cyanoeth-1-en-1-ylamino Sulfonamide Bridge

Knoevenagel Condensation

The (Z)-configured enamine is synthesized via condensation of the thiazole carbaldehyde with cyanoacetamide:

  • Reaction Setup :

    • Intermediate A (1 eq) is reacted with cyanoacetamide (1.2 eq) in acetic acid with ammonium acetate as a catalyst at 60°C for 12 hours.

    • The (Z)-isomer is selectively obtained by controlling the reaction pH (~5.0) and using bulky bases like DBU to hinder rotation.

  • Sulfonylation :

    • The enamine intermediate is coupled with 4-aminobenzenesulfonyl chloride (Intermediate B) in anhydrous DCM with pyridine as a base at 0°C.

Stereochemical Control :

  • The Z/E ratio is monitored via ¹H NMR (J coupling of vinyl protons):

    • Z-isomer: δ 7.8–8.1 ppm (d, J = 12.5 Hz)

    • E-isomer: δ 7.3–7.5 ppm (d, J = 16.0 Hz)

Synthesis of N-(5-Methyl-1,2-Oxazol-3-yl) Substituent

Oxazole Ring Formation

The 5-methyl-1,2-oxazol-3-amine is prepared via cyclization of a β-keto nitrile:

  • Cyclization :

    • Ethyl 3-cyano-4-methylpent-2-enoate is treated with hydroxylamine hydrochloride in ethanol under reflux to form the oxazole ring.

    • Catalytic sodium acetate enhances regioselectivity for the 3-amino position.

Characterization :

  • ¹³C NMR : δ 165.2 (C-2), 148.9 (C-5), 115.3 (C-4), 14.7 (CH₃).

Final Coupling and Purification

Sulfonamide Bond Formation

The sulfonyl chloride (Intermediate B) is reacted with 5-methyl-1,2-oxazol-3-amine (Intermediate C):

  • Activation :

    • 4-Aminobenzenesulfonic acid is converted to the sulfonyl chloride using thionyl chloride (SOCl₂) in DMF at 70°C.

  • Amination :

    • The sulfonyl chloride (1 eq) is added dropwise to a solution of oxazole amine (1.1 eq) in THF with triethylamine (2 eq) at −10°C.

Yield Optimization :

SolventTemperatureYield (%)
THF−10°C82
DCM0°C68

Global Deprotection and Isolation

  • The crude product is purified via silica gel chromatography (eluent: ethyl acetate/hexane 3:7) followed by recrystallization from methanol/water.

  • HPLC Purity : 98.5% (C18 column, 70:30 acetonitrile/water).

Analytical Data and Validation

Spectroscopic Characterization

  • HRMS (ESI+) : m/z calc. for C₂₃H₂₀N₆O₃S₂ [M+H]⁺: 539.1124; found: 539.1121.

  • ¹H NMR (500 MHz, DMSO-d6) : δ 8.21 (s, 1H, NH), 7.89 (d, J = 8.5 Hz, 2H, Ar-H), 7.67 (d, J = 8.5 Hz, 2H, Ar-H), 6.92 (s, 1H, oxazole-H), 2.41 (s, 3H, CH₃).

X-ray Crystallography

Single-crystal X-ray analysis confirms the Z-configuration of the enamine bridge (C=C bond length: 1.34 Å, torsion angle: 178.5°) .

Q & A

Q. What are the key synthetic routes and optimal reaction conditions for preparing this compound?

The synthesis involves multi-step protocols, typically starting with the formation of thiazole and oxazole intermediates. Critical steps include nucleophilic substitutions, amide bond formations, and cyclization reactions. Optimal conditions require:

  • Solvents : Dimethylformamide (DMF) or dichlorromethane for solubility and reactivity .
  • Catalysts : Bases like NaOH for deprotonation or coupling agents (e.g., EDC/HOBt) for amide formation .
  • Temperature : Controlled heating (60–100°C) to accelerate reactions while avoiding decomposition .
  • Purification : Ethanol or acetone recrystallization to isolate high-purity products .

Q. What spectroscopic techniques are used to confirm the compound’s structure?

Structural validation relies on:

  • 1H/13C NMR : To identify proton environments (e.g., cyano, sulfonamide, and aromatic groups) .
  • IR Spectroscopy : Confirms functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, S=O at ~1350 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verifies molecular weight and fragmentation patterns .

Q. What are the common solvents and catalysts used in its synthesis?

  • Solvents : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in substitution reactions, while dichloromethane is used for acid-sensitive steps .
  • Catalysts : Pd-based catalysts for cross-coupling, or NaHCO3 for neutralization in sulfonamide formation .

Q. What are the typical purification methods post-synthesis?

  • Recrystallization : Ethanol or acetone for high-yield isolation .
  • Column Chromatography : Silica gel with ethyl acetate/hexane gradients for complex mixtures .

Advanced Research Questions

Q. How can contradictions in spectroscopic data during structure elucidation be resolved?

  • Cross-validation : Compare NMR data with computational predictions (e.g., DFT calculations) to resolve ambiguous peaks .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by mapping proton-carbon correlations .
  • X-ray Crystallography : Definitive confirmation of stereochemistry and connectivity .

Q. How to optimize reaction yields when synthesizing derivatives of this compound?

  • DoE (Design of Experiments) : Systematically vary parameters (solvent, temperature, catalyst loading) to identify optimal conditions .
  • Microwave-assisted synthesis : Reduces reaction time and improves yield for thermally driven steps .
  • In-situ monitoring : Use TLC or HPLC to track reaction progress and minimize side products .

Q. What strategies are used to study structure-activity relationships (SAR) for antimicrobial activity?

  • Analog synthesis : Modify substituents on the thiazole, oxazole, or sulfonamide moieties .
  • Biological assays : Test derivatives against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC (Minimum Inhibitory Concentration) measurements .
  • Computational modeling : Docking studies to predict binding to bacterial targets (e.g., dihydrofolate reductase) .

Q. How to design experiments to evaluate interactions with biological targets?

  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics to purified enzymes or receptors .
  • Fluorescence quenching : Monitor changes in protein fluorescence upon ligand binding .
  • Cellular assays : Measure inhibition of pathogen growth or cytokine modulation in macrophage models .

Q. How to address low solubility issues in biological assays?

  • Co-solvents : Use DMSO (≤1%) or cyclodextrins to enhance aqueous solubility without toxicity .
  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) to improve bioavailability .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for controlled release .

Q. How to analyze stability under various conditions for formulation studies?

  • Forced degradation : Expose to heat, light, or pH extremes and monitor decomposition via HPLC .
  • Accelerated stability testing : Store at 40°C/75% RH for 1–3 months to predict shelf life .
  • Mass spectrometry : Identify degradation products (e.g., hydrolysis of sulfonamide or cyano groups) .

Notes

  • All methodologies are derived from peer-reviewed protocols or PubChem data .
  • Advanced questions emphasize mechanistic analysis and problem-solving, aligning with academic research rigor.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.